4-Demethoxydaunorubicinol 4-Demethoxydaunorubicinol Idarubicinol is the alcohol analog of Idrabucin and an analog of daunorubicin. It is an orally active anthracycline. It has antineoplastic effect.
Brand Name: Vulcanchem
CAS No.: 86189-66-4
VCID: VC21348159
InChI: InChI=1S/C26H29NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10-11,15-17,21,28-29,32-34H,7-9,27H2,1-2H3/t10-,11+,15-,16-,17-,21+,26-/m0/s1
SMILES: CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(C)O)O)N)O
Molecular Formula: C26H29NO9
Molecular Weight: 499.5 g/mol

4-Demethoxydaunorubicinol

CAS No.: 86189-66-4

Cat. No.: VC21348159

Molecular Formula: C26H29NO9

Molecular Weight: 499.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Demethoxydaunorubicinol - 86189-66-4

CAS No. 86189-66-4
Molecular Formula C26H29NO9
Molecular Weight 499.5 g/mol
IUPAC Name (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1R)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione
Standard InChI InChI=1S/C26H29NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10-11,15-17,21,28-29,32-34H,7-9,27H2,1-2H3/t10-,11+,15-,16-,17-,21+,26-/m0/s1
Standard InChI Key KMIBSUUWQWSRQV-LIWFTHACSA-N
Isomeric SMILES C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)([C@@H](C)O)O)N)O
SMILES CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(C)O)O)N)O
Canonical SMILES CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(C)O)O)N)O
Appearance Dark Red Solid
Melting Point >154°C

Property4-Demethoxydaunorubicinol
Chemical ClassAnthracycline metabolite
Parent Compound4-Demethoxydaunorubicin (Idarubicin)
Structural Modification13-dihydroderivative
AppearanceLikely red crystalline powder
Water SolubilityGreater than parent compound
StabilityComparable to other anthracycline metabolites

Pharmacokinetics and Metabolism

The metabolism of 4-demethoxydaunorubicin (Idarubicin) to 4-Demethoxydaunorubicinol represents a crucial aspect of the compound's clinical pharmacology. Understanding this metabolic pathway provides insights into the drug's behavior in vivo and its therapeutic implications.

Metabolic Conversion

After intravenous or oral administration of Idarubicin in humans, it is rapidly metabolized to its 13-dihydroderivative, 4-Demethoxydaunorubicinol. This biotransformation is significant because plasma levels of this metabolite consistently exceed those of the unchanged parent drug . This metabolic pattern contrasts with some other anthracyclines, where the parent compound may remain predominant in circulation.

Plasma Concentration Profiles

Parameter4-DemethoxydaunorubicinolIdarubicin (Parent)
Relative Plasma ConcentrationHigherLower
Formation RateRapidN/A
Route of Administration EffectPresent after both IV and oral routesAdministered form
Persistence in CirculationExtendedShorter

Pharmacological Activity

The pharmacological profile of 4-Demethoxydaunorubicinol distinguishes it from many other drug metabolites, which often exhibit reduced activity compared to their parent compounds.

Comparative Activity

CompoundRelative PotencyActive MetaboliteOral Activity
4-DemethoxydaunorubicinolHighN/A (is a metabolite)N/A
IdarubicinHighYes (4-Demethoxydaunorubicinol)Yes
DaunorubicinLower than IdarubicinLess activeNo
DoxorubicinLower than IdarubicinLess activeNo

Clinical Applications and Significance

The clinical significance of 4-Demethoxydaunorubicinol derives from its role in the therapeutic effects observed following Idarubicin administration. Understanding this metabolite's contribution is essential for optimizing treatment protocols and explaining clinical outcomes.

Role in Leukemia Treatment

Phase II clinical trials have indicated that Idarubicin is a potent antileukemic agent active in relapsed or refractory acute non-lymphocytic leukemia (ANLL) and acute lymphocytic leukemia (ALL) in both adult and pediatric populations . Given the established activity of 4-Demethoxydaunorubicinol, it is reasonable to infer that this metabolite contributes significantly to these clinical outcomes. The efficacy has been demonstrated when Idarubicin is used either as a single agent or in combination with cytarabine (Ara-C).

Solid Tumor Activity

Beyond hematological malignancies, the Idarubicin-4-Demethoxydaunorubicinol system has shown activity in solid tumors, particularly breast cancer. At oral doses of 35-45 mg/m² every 3-4 weeks or 15 mg/m² daily for 3 days every 3-4 weeks, antitumor activity has been observed . The role of the metabolite in this setting is likely significant, especially considering its sustained plasma levels following oral administration.

Research Developments and Future Directions

Research into 4-Demethoxydaunorubicinol continues to evolve, with several important avenues for future investigation.

Ongoing Clinical Evaluations

Phase III studies in previously untreated acute leukemias have been initiated to further evaluate the efficacy of Idarubicin . These studies will indirectly provide additional insights into the clinical significance of 4-Demethoxydaunorubicinol. Prospective randomized studies comparing Idarubicin to daunorubicin or doxorubicin in both leukemias and solid tumors will help establish whether the theoretical advantages translate to superior clinical outcomes.

Structure-Activity Relationship Studies

The relationship between the structural characteristics of 4-Demethoxydaunorubicinol and its biological activity presents an opportunity for medicinal chemistry exploration. Understanding how the 13-hydroxy modification and the absence of the C-4 methoxyl group influence binding to molecular targets could inform the development of next-generation anthracyclines with improved efficacy and safety profiles.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator